1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
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Overview
Description
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The triazole ring is known to interact with metal ions and other biomolecules, which can modulate various biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other triazole derivatives, such as:
3-Amino-1,2,4-triazole: Known for its herbicidal properties.
1,2,4-Triazole-3-thiol: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,4-Triazole-3-carboxylic acid: Utilized in the development of various drugs.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1343223-65-3 |
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Molecular Formula |
C8H16N4O |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-amino-1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H16N4O/c1-4-6-10-8(12(3)11-6)7(9)5(2)13/h5,7,13H,4,9H2,1-3H3 |
InChI Key |
GFMFUNGKQLCPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C(C)O)N)C |
Origin of Product |
United States |
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